Thiophen-3-ol

Description

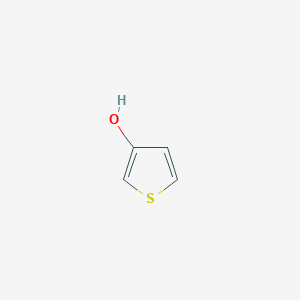

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERSKCAGZCXYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449924 | |

| Record name | Thiophen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-59-8 | |

| Record name | Thiophen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Thiophen-3-ol

Abstract: This technical guide provides an in-depth examination of thiophen-3-ol (CAS: 17236-59-8), a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document elucidates the core chemical properties, molecular structure, and notable reactivity of this compound. A central focus is its existence as a tautomeric equilibrium between the enol (this compound) and keto (thiophen-3(2H)-one) forms, a phenomenon that dictates its stability and reactivity. This guide summarizes key quantitative data, details experimental protocols for its derivatization, and presents visualizations of its chemical structure and reaction workflows to support advanced research and development applications.

Core Chemical and Physical Properties

This compound is a sulfur-containing heterocyclic organic compound. Its fundamental properties are summarized below. It is important to note that the isolated monomer is prone to spontaneous dimerization, which complicates the determination of physical constants such as melting and boiling points.[1]

| Property | Value | Source(s) |

| CAS Number | 17236-59-8 | [1] |

| Molecular Formula | C₄H₄OS | [1] |

| Molecular Weight | 100.14 g/mol | [1] |

| Exact Mass | 99.99830 Da | [1] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 1.45370 | [1] |

| Topological Polar Surface Area | 48.47 Ų | [1] |

| Synonyms | 3-Hydroxythiophene, Thiophene-3-ol | [1] |

Molecular Structure and Tautomerism

The structure of this compound is not static; it exists as a dynamic equilibrium between two tautomeric forms: the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (thiophen-3(2H)-one).[1]

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

The interconversion between the enol and keto forms is a critical aspect of this compound's chemistry.[1][2] This equilibrium is highly sensitive to the solvent environment.[3] The enol form benefits from the aromaticity of the thiophene ring, while the keto form contains a stronger carbon-oxygen double bond. Generally, the keto tautomer is favored in most simple carbonyl compounds, but for certain heterocyclic systems, the stability gained from aromaticity can significantly increase the proportion of the enol form.[2][4] Studies on 3-hydroxythiophenes show they exist in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers.[1]

Caption: Keto-enol tautomerism of this compound.

Dimerization and Stability

Unsubstituted this compound is known to be unstable and spontaneously dimerizes to form 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1] This reactivity complicates its isolation and characterization, often requiring it to be generated and used in situ or studied as substituted, more stable derivatives.

Spectroscopic Characterization

Due to the tautomeric equilibrium and instability, obtaining clean spectroscopic data for pure this compound is challenging. The following data is based on expectations for the thiophene scaffold and related derivatives.[5][6][7]

| Spectroscopy Type | Tautomer | Expected Key Features |

| ¹H NMR | Enol Form | Aromatic protons (δ ≈ 6.5-7.5 ppm) with characteristic thiophene coupling constants (J₂₄, J₂₅, J₃₄, J₄₅). A broad singlet for the hydroxyl proton (O-H). |

| Keto Form | Alkenic protons and aliphatic protons (CH₂) with distinct chemical shifts and couplings. | |

| ¹³C NMR | Enol Form | Aromatic carbons, with the C-OH carbon appearing at a downfield shift (δ ≈ 150-160 ppm).[5] |

| Keto Form | A carbonyl carbon (C=O) signal at a significantly downfield shift (δ ≈ 190-205 ppm).[3] | |

| Infrared (IR) | Enol Form | Broad O-H stretch (~3200-3600 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), C-S stretch (~600-800 cm⁻¹).[8][9] |

| Keto Form | Strong C=O stretch (~1680-1720 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹). | |

| Mass Spec. (MS) | Both | Molecular ion peak (M⁺) at m/z ≈ 100. Fragmentation of the keto form may show a characteristic loss of a CO molecule (28 Da). |

Chemical Reactivity and Synthetic Utility

The dual nature of this compound, arising from its tautomerism, provides it with versatile reactivity.

Reactivity of the Enolate

Treatment of the tautomeric mixture with a base readily deprotonates the molecule to form the corresponding enolate anion.[10] This enolate is a powerful nucleophile and a key intermediate in many synthetic transformations. As an ambident nucleophile, it can react with electrophiles at either the oxygen or the carbon atom.[11][12]

-

O-Alkylation and O-Acylation: The enolate can be regioselectively O-alkylated or O-acylated with high efficiency using appropriate electrophiles.[1] This provides a pathway to various 3-alkoxy and 3-acyloxythiophene derivatives.

-

C-Alkylation: While O-alkylation is often favored, reaction at the C2 carbon can be achieved under specific conditions, leading to 2-substituted thiophen-3(2H)-ones.

Electrophilic Aromatic Substitution

The enol form, being an electron-rich aromatic ring, can undergo electrophilic aromatic substitution. However, 3-hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts.[1] A notable reaction is the Vilsmeier-Haack formylation, which introduces a formyl group at the C2 position.[1][13]

Experimental Protocols

Given the synthetic utility of derivatizing this compound, the following section details a representative experimental protocol for the Vilsmeier-Haack formylation, a key C-C bond-forming reaction.

Protocol: Vilsmeier-Haack Formylation of a 3-Hydroxythiophene Derivative

This procedure describes the formylation at the C2 position of a substituted 3-hydroxythiophene. The Vilsmeier reagent is a weak electrophile generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[13][14][15]

Materials:

-

Substituted 3-hydroxythiophene (1.0 equiv)

-

Dimethylformamide (DMF) (solvent and reagent)

-

Phosphoryl chloride (POCl₃) (1.5 equiv)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, cool DMF in an ice bath. Slowly add POCl₃ (1.5 equiv) dropwise while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride).

-

Reaction: Dissolve the substituted 3-hydroxythiophene (1.0 equiv) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the reaction.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the 2-formyl-3-hydroxythiophene derivative.

Caption: Workflow for the Vilsmeier-Haack formylation.

Applications in Research and Drug Development

The thiophene ring is a privileged scaffold found in numerous pharmaceuticals. This compound and its derivatives serve as versatile building blocks for accessing more complex molecular architectures. However, the thiophene moiety is also considered a "structural alert" in drug development. Its metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[11] These reactive intermediates can covalently bind to biological macromolecules, potentially leading to drug-induced toxicity. A thorough understanding of the metabolic pathways of any thiophene-containing drug candidate is therefore critical.

Conclusion

This compound is a fascinating heterocyclic compound whose chemistry is dominated by its keto-enol tautomerism. This equilibrium not only influences its physical properties and stability but also provides a rich platform for chemical transformations through its enolate intermediate and aromatic enol form. While its inherent instability requires careful handling, its utility as a synthetic precursor for creating diverse, functionalized thiophene derivatives makes it a valuable tool for chemists in academia and industry. For drug development professionals, the thiophene core warrants a detailed metabolic investigation to mitigate risks associated with bioactivation.

References

- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. iosrjournals.org [iosrjournals.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. orgosolver.com [orgosolver.com]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of Thiophen-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophen-3-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. However, its spectroscopic characterization is complicated by its existence in a tautomeric equilibrium with thiophen-3(2H)-one. Furthermore, this compound is prone to dimerization, forming 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including its tautomeric forms, and offers generalized experimental protocols for its analysis.

Tautomerism and Dimerization of this compound

The chemical behavior of this compound is dominated by its tautomeric relationship with thiophen-3(2H)-one and its tendency to dimerize. The position of the tautomeric equilibrium is influenced by the solvent, with the enol form being more favored in some solvents and the keto form in others. This dynamic nature presents a significant challenge in obtaining pure spectroscopic data for a single species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the tautomeric forms of this compound. The chemical shifts of the protons and carbons are distinct for the enol and keto forms. The following tables summarize the reported ¹H and ¹³C NMR data in CDCl₃.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound and Tautomer in CDCl₃ [1]

| Compound | δH(2) (ppm) | δH(4) (ppm) | δH(5) (ppm) | ³J₄,₅ (Hz) | ⁴J₂,₄ (Hz) | ⁴J₂,₅ (Hz) |

| This compound | 6.29 | 6.71 | 7.10 | 5.1 | 1.6 | 3.2 |

| Thiophen-3(2H)-one | 3.58 | 6.22 | 8.36 | 5.7 | - | - |

Table 2: ¹³C NMR Spectroscopic Data of this compound and Tautomer in CDCl₃ [1]

| Compound | δC(2) (ppm) | δC(3) (ppm) | δC(4) (ppm) | δC(5) (ppm) |

| This compound | 98.0 | 155.1 | 119.9 | 124.4 |

| Thiophen-3(2H)-one | 40.4 | 202.8 | 117.7 | 178.4 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in this compound and its tautomer. The enol form is expected to show a characteristic O-H stretching band, while the keto form will exhibit a strong C=O stretching absorption.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Tautomer |

| 3600-3200 | O-H stretch | Hydroxyl | Enol |

| ~3100 | C-H stretch | Aromatic | Enol |

| 1720-1700 | C=O stretch | Carbonyl | Keto |

| 1650-1550 | C=C stretch | Thiophene ring | Both |

| 1250-1000 | C-O stretch | Phenolic | Enol |

| 850-650 | C-S stretch | Thiophene ring | Both |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (and its tautomer), the molecular ion peak (M⁺) is expected at m/z = 100.14.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 100 | [C₄H₄OS]⁺ | Molecular Ion |

| 72 | [M - CO]⁺ | Loss of carbon monoxide from the keto form |

| 71 | [M - CHO]⁺ | Loss of a formyl radical |

| 57 | [C₃H₅]⁺ | Fragmentation of the thiophene ring |

| 45 | [CHS]⁺ | Thioformyl cation |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition :

-

Use a standard single-pulse sequence.

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-10 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup :

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

-

Sample Analysis :

-

Place a small drop of the liquid sample or a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Method :

-

Injector : Set to a temperature of 250 °C with a split injection mode.

-

Column : Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Method :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 40-400.

-

-

Data Analysis : Identify the compound by its retention time and by comparing its mass spectrum to a library of known spectra.

References

The Diverse Biological Activities of Thiophen-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for clinical use. Among these, thiophen-3-ol and its derivatives have garnered significant interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various this compound and related thiophene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative F8 | CCRF-CEM (Acute Lymphoblastic Leukemia) | 0.805 - 3.05 | [1][2] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not specified, but identified as most potent | [3] |

| Thiophene Carboxamide Derivative 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [4] |

| Thiophene Carboxamide Derivative 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [4] |

| Thiophene Carboxamide Derivative 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [4] |

| Amino-thiophene derivative 15b | A2780 (Ovarian Cancer) | 12 | [5] |

| Amino-thiophene derivative 15b | A2780CP (Ovarian Cancer) | 10 | [5] |

| Thienopyridine-carboxamide compound 11 | HepG2 (Hepatocellular Carcinoma) | Not specified, but highly effective | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

This compound derivative stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways in Anticancer Activity

This compound derivatives can exert their anticancer effects by modulating various signaling pathways. One key mechanism is the induction of the intrinsic apoptotic pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of executioner caspases like caspase-3 and caspase-7.[1][2] Furthermore, some thiophene derivatives have been shown to influence the JAK/STAT and MAPK signaling pathways.[7]

Antimicrobial Activity

Several this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound and related thiophene derivatives against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [8] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [8] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | [8] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [8] |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [9] |

| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound derivative stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Positive control (standard antibiotic)

-

Negative control (broth with inoculum)

-

Sterility control (broth only)

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of the this compound derivative in the microtiter plate wells containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

This compound derivatives have been investigated for their potential to mitigate inflammatory responses. Their mechanisms often involve the inhibition of key pro-inflammatory enzymes and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table presents the 50% inhibitory concentration (IC50) values of some thiophene derivatives against inflammatory targets.

| Compound | Target/Assay | IC50 (µM) | Reference |

| Thiophene Derivative 1 | 5-Lipoxygenase (5-LOX) | 29.2 | [8][11] |

| Thiophene Derivative 2 | 5-Lipoxygenase (5-LOX) | 6.0 | [11] |

| Thiophene Derivative 3 | 5-Lipoxygenase (5-LOX) | 6.6 | [11] |

| Methoxy-substituted thiophene derivative 5 | NF-κB, ERK, p38 inhibition | Effective at 10 µM | [8] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a common in vitro method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivative stock solution

-

Griess reagent (for NO measurement) or ELISA kits (for cytokine measurement)

-

96-well plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Cytokines (e.g., TNF-α, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits.

-

-

Data Analysis: Calculate the percentage inhibition of NO or cytokine production compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to suppress the NF-κB signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting the activation of NF-κB, this compound derivatives can effectively dampen the inflammatory cascade. Some derivatives also modulate the MAPK signaling pathway, which is also involved in inflammatory responses.[8]

Antioxidant Activity

The antioxidant potential of this compound derivatives is an area of active investigation. The sulfur atom in the thiophene ring and the hydroxyl group can contribute to their radical scavenging properties.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound derivatives can be evaluated using various assays. The data is often expressed as IC50 values or Trolox equivalents.

| Compound Series | Assay | Antioxidant Capacity | Reference |

| Thiophene derivatives | DPPH radical scavenging | IC50 values of 45.33 and 48.45 µg/mL for compounds S6 and S4, respectively | [12] |

| Thiophenol derivatives | DPPH Radical Scavenging | Varied Trolox Equivalent (TE) values | [13] |

| Thiophenol derivatives | ABTS Radical Scavenging | Varied Trolox Equivalent (TE) values | [13] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Materials:

-

This compound derivative solution

-

DPPH solution in methanol

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture: Add a solution of the this compound derivative at various concentrations to a DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Synthesis of this compound Derivatives

A variety of synthetic methods have been developed for the preparation of this compound and its derivatives. One common approach for the synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols involves a one-pot reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of a base like triethylamine.[11][14][15][16]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents makes them attractive candidates for further investigation in drug discovery and development. The information provided in this technical guide, including quantitative data, experimental protocols, and insights into their mechanisms of action, is intended to facilitate and inspire future research in this exciting field. Further exploration of the structure-activity relationships and optimization of the this compound scaffold will likely lead to the discovery of novel and potent therapeutic agents.

References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry | Semantic Scholar [semanticscholar.org]

- 16. Facile synthesis of substituted 2-aroylbenzo[ b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Hydroxythiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiophene, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. Thiophene derivatives are integral components of numerous FDA-approved drugs, highlighting the significance of this heterocyclic system in pharmaceutical research and development.[1] This technical guide provides a comprehensive overview of the core physical properties of 3-hydroxythiophene, with a focus on its tautomeric nature, experimental methodologies for its characterization, and its relevance in the context of drug discovery.

Tautomerism: A Core Chemical Feature

A critical aspect of 3-hydroxythiophene's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the aromatic enol form (3-hydroxythiophene) and the non-aromatic keto form (thiophen-3(2H)-one).[2] This equilibrium is highly dependent on the solvent environment. The study of this tautomerism is crucial for understanding the molecule's reactivity, stability, and potential biological interactions.

The tautomeric equilibrium between 3-hydroxythiophene and thiophen-3(2H)-one can be visualized as follows:

Caption: Tautomeric equilibrium of 3-hydroxythiophene.

Physical Properties

Due to the inherent instability of the parent 3-hydroxythiophene, which can spontaneously dimerize, experimental data on its physical properties are scarce.[2] Much of the available data pertains to its more stable derivatives. The following table summarizes key physical properties for 3-hydroxythiophene and some of its derivatives.

| Property | 3-Hydroxythiophene | 3-Methoxythiophene | 3-Acetoxythiophene | Methyl 3-hydroxythiophene-2-carboxylate | 3-Hydroxythiophene-2-carbaldehyde |

| Molecular Formula | C₄H₄OS | C₅H₆OS | C₆H₆O₂S | C₆H₆O₃S[3][4] | C₅H₄O₂S[5] |

| Molecular Weight | 100.14 g/mol | 114.16 g/mol | 142.17 g/mol | 158.18 g/mol [3] | 128.15 g/mol [5] |

| Melting Point | Data not available | Data not available | Data not available | 38-43 °C (lit.)[3] | Data not available |

| Boiling Point | Data not available | 65–67 °C (0.1 Torr)[6] | 68–69 °C (0.2 Torr)[6] | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available | Data not available |

| Solubility | Soluble in organic solvents like CDCl₃ and d₆-DMSO for NMR studies[7] | Data not available | Data not available | Data not available | Data not available |

| Appearance | Unstable | Colorless liquid | Colorless liquid | White to pale yellow solid[4] | Data not available |

Experimental Protocols

Determination of Tautomeric Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the tautomeric equilibrium of 3-hydroxythiophene in different solvents.[8][9]

Objective: To determine the relative ratio of the enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) tautomers in a given solvent.

Methodology:

-

Sample Preparation: A solution of freshly prepared 3-hydroxythiophene is made in the deuterated solvent of interest (e.g., CDCl₃, d₆-DMSO). Due to the compound's instability, preparation and analysis should be conducted promptly at low temperatures if necessary.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum of the sample.

-

Identify the distinct signals corresponding to the protons of the enol and keto forms. The aromatic protons of the enol form will have characteristic chemical shifts and coupling constants, differing from the signals of the aliphatic protons in the keto form.[7]

-

Integrate the signals corresponding to a specific proton (or group of protons) in each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers in the solution.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum to further confirm the presence of both tautomers.

-

The enol form will show characteristic signals for sp²-hybridized carbons in the aromatic ring, while the keto form will exhibit a signal for a carbonyl carbon (C=O) at a significantly downfield chemical shift.[7]

-

The following workflow illustrates the process of analyzing the tautomeric equilibrium using NMR.

Caption: Workflow for NMR analysis of tautomerism.

Relevance in Drug Development and Signaling Pathways

While direct studies on the involvement of 3-hydroxythiophene in specific signaling pathways are limited, the broader class of thiophene-containing molecules plays a significant role in drug discovery. The thiophene ring is a bioisostere of the benzene ring and can be found in a variety of drugs with diverse therapeutic actions.[1]

The metabolism of thiophene-containing drugs can be mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.[10] These metabolites can be responsible for both the therapeutic effects and the potential toxicity of the drugs. For instance, the antiplatelet drugs Ticlopidine and Clopidogrel, which contain a thiophene moiety, are prodrugs that require metabolic activation to an active metabolite that irreversibly inhibits the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[10][11]

Furthermore, derivatives of benzo[b]thiophene have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in cancer cell proliferation and survival.[12] Although this is not 3-hydroxythiophene itself, it highlights the potential for thiophene scaffolds to interact with important biological signaling cascades.

The ability of the hydroxyl group in 3-hydroxythiophene to act as a hydrogen bond donor and acceptor, combined with the electronic properties of the thiophene ring, makes it an interesting pharmacophore for designing molecules that can interact with biological targets such as enzymes and receptors. Further research is warranted to explore the specific interactions of 3-hydroxythiophene and its derivatives with various signaling pathways to unlock their full therapeutic potential.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9 [sigmaaldrich.com]

- 4. Methyl 3-hydroxythiophene-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Hydroxythiophene-2-carbaldehyde | C5H4O2S | CID 135742153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophen-3-ol Scaffold: An In-Depth Technical Guide to its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and amenability to chemical modification, has made it a cornerstone in the design of novel therapeutic agents.[2] This technical guide focuses specifically on the thiophen-3-ol core, exploring its synthesis, biological activities, and structure-activity relationships (SAR) that are critical for modern drug discovery and development. We will delve into its role as a versatile building block for a range of therapeutic targets, with a particular focus on its applications in neurodegenerative disorders and oncology.

Synthesis of the this compound Core and Its Derivatives

The synthesis of thiophene-based compounds can be achieved through various established methods, including the Paal-Knorr and Gewald reactions.[2][3] However, for the specific construction of the benzo[b]this compound scaffold, a particularly efficient one-pot method has been developed. This approach provides a direct route to 2-aroylbenzo[b]thiophen-3-ols, which are valuable intermediates for further derivatization.

Experimental Protocol: One-Pot Synthesis of 2-Aroylbenzo[b]thiophen-3-ols

This protocol is adapted from a method utilizing a base-catalyzed reaction between 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.[1]

Materials:

-

2-Mercaptobenzoic acid

-

Substituted aryl bromomethyl ketone

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

2 N Hydrochloric acid (HCl)

-

Ice-cold water

Procedure:

-

To a stirred solution of 2-mercaptobenzoic acid (1 mmol) and the appropriate aryl bromomethyl ketone (1.2 mmol) in 5 mL of DMF, add triethylamine (1 mL).

-

Stir the reaction mixture at room temperature for 2–4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 30 mL of ice-cold water.

-

Adjust the pH to approximately 7 using a 2 N solution of hydrochloric acid.

-

Filter the resulting precipitate of benzo[b]this compound using a Buchner funnel and wash with cold water.

-

The crude product can be further purified by recrystallization if necessary.

This synthetic route offers a high-yield and straightforward approach to the benzo[b]this compound core, which can then be further functionalized, for instance, by introducing an alkyne moiety at the 3-hydroxy position for subsequent "click" chemistry applications.[1]

Synthesis of 2-Aroylbenzo[b]thiophen-3-ols.

Tautomerism: The Interplay of this compound and Thiophen-3(2H)-one

A crucial aspect of the chemistry of this compound is its tautomeric relationship with thiophen-3(2H)-one. This equilibrium can significantly influence the molecule's reactivity, physicochemical properties, and its interactions with biological targets. The predominant tautomeric form can be influenced by factors such as the solvent, pH, and the nature of substituents on the thiophene ring.[4][5][6] In drug design, understanding and controlling this tautomerism can be a powerful tool for optimizing a compound's pharmacological profile. The ability of a molecule to exist in different tautomeric forms can affect its hydrogen bonding capabilities, lipophilicity, and ultimately its binding affinity to a target protein.[5]

This compound and Thiophen-3(2H)-one Tautomerism.

Biological Activities and Therapeutic Applications

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[7][8][9] While research specifically on the unconjugated this compound core is somewhat limited, its derivatives, particularly benzo[b]thiophen-3-ols, have shown significant promise.

Neuroprotective Effects: Inhibition of Monoamine Oxidase

A notable application of the benzo[b]this compound scaffold is in the development of inhibitors for human monoamine oxidase (hMAO), enzymes that are critical in the metabolism of neurotransmitters. Dysregulation of hMAO activity is implicated in various neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.

A series of benzo[b]this compound derivatives have been synthesized and evaluated as potential hMAO inhibitors. Many of these compounds have shown high selectivity for the MAO-B isoform.

Table 1: In Vitro hMAO-A and hMAO-B Inhibitory Activity of Benzo[b]this compound Derivatives

| Compound | R | IC₅₀ hMAO-A (µM) | IC₅₀ hMAO-B (µM) | Selectivity Index (hMAO-A/hMAO-B) |

| Reference | - | > 10 | 0.098 | < 0.0098 |

| Derivative 1 | H | > 10 | 0.45 | < 0.045 |

| Derivative 2 | 4-F | > 10 | 0.11 | < 0.011 |

| Derivative 3 | 4-Cl | > 10 | 0.15 | < 0.015 |

| Derivative 4 | 4-CH₃ | > 10 | 0.12 | < 0.012 |

| Derivative 5 | 4-OCH₃ | 8.7 | 0.08 | 108.75 |

Data compiled from studies on benzo[b]this compound derivatives.

The inhibitory activity of the synthesized compounds on hMAO-A and hMAO-B can be determined using a fluorometric method.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (for MAO-A) or p-tyramine (for MAO-B) as substrates

-

4-Hydroxyquinoline (product of kynuramine oxidation)

-

Horseradish peroxidase

-

Amplex Red reagent

-

Test compounds

-

Potassium phosphate buffer

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer, the respective hMAO enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate (kynuramine for hMAO-A or p-tyramine with horseradish peroxidase and Amplex Red for hMAO-B).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction (e.g., by adding NaOH for the MAO-A assay).

-

Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A or resorufin for MAO-B) using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Inhibition of MAO-B by Benzo[b]this compound Derivatives.

Anticancer Activity

The thiophene scaffold is a common feature in a multitude of compounds with demonstrated anticancer activity. These derivatives exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Table 2: Cytotoxic Activity of Various Thiophene Derivatives against Cancer Cell Lines

| Compound Type | Target/Mechanism | Cell Line | IC₅₀ (µM) |

| Tetrahydrobenzo[b]thiophene derivative | Tubulin polymerization inhibitor | A549 (Lung) | 0.1 - 25 |

| Thiophene-based chalcone analogue | Tubulin polymerization inhibitor | K562 (Leukemia) | < 2 |

| Thienopyrimidine derivative | Kinase inhibitor | MCF-7 (Breast) | 59 - 1130 (nM) |

| Thiazolo-thiophene derivative | Cytokine modulation | - | - |

This table presents a summary of data from various studies on different thiophene derivatives to illustrate the broad anticancer potential of the scaffold.[9][10]

Thiophene-based compounds have been shown to modulate key signaling pathways involved in cancer progression. For example, certain derivatives can induce apoptosis through the c-Jun N-terminal kinase (JNK)/Reactive Oxygen Species (ROS)-mediated mitochondrial pathway.

References

- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Exploring Tautomers in Pharmaceutical Molecules - Dassault Systèmes blog [blog.3ds.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sources and Isolation of Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the natural origins of thiophene compounds, which are a class of sulfur-containing heterocyclic compounds. While largely synthesized for various industrial applications, a significant number of thiophenes and their derivatives are naturally produced by a range of organisms, particularly plants of the Asteraceae family, as well as some fungi and marine species. These naturally occurring thiophenes exhibit a wide array of biological activities, making them of great interest for drug discovery and development. This document details their primary natural sources, comprehensive isolation protocols, and quantitative data on their prevalence.

Principal Natural Sources of Thiophene Compounds

Thiophenes are predominantly found in the plant kingdom, especially within the Asteraceae (daisy) family. They are also present in certain fungi and marine organisms.

1.1. Plant Sources: The Asteraceae Family

The Asteraceae family is the most prolific natural source of thiophenes, with these compounds often playing a role in the plant's defense mechanisms.

-

Tagetes (Marigold): Species such as Tagetes erecta and Tagetes patula are well-known producers of thiophenes like α-terthienyl and its derivatives. These compounds are often concentrated in the roots and exhibit strong nematicidal and insecticidal properties.

-

Echinops (Globe Thistle): Various Echinops species are rich sources of thiophenes. For instance, the roots of Echinops ritro have been found to contain a range of thiophene derivatives.

-

Rudbeckia (Coneflower): Certain Rudbeckia species also synthesize thiophenes as part of their chemical arsenal.

-

Arctium (Burdock): The roots of the burdock plant (Arctium lappa) contain thiophene polyacetylenes, which are noted for their antimicrobial activities.

1.2. Fungal and Bacterial Sources

While less common than in plants, some fungi and bacteria are capable of producing thiophene compounds. These are often secondary metabolites with antibiotic properties. Further research is ongoing to fully characterize the diversity of thiophenes from microbial sources.

1.3. Marine Organisms

Marine environments, particularly sponges and tunicates, have been identified as sources of unique, often halogenated, thiophene derivatives. These compounds are of interest due to their novel chemical structures and potential pharmacological activities.

Quantitative Data on Thiophene Occurrence

The concentration of thiophene compounds in natural sources can vary significantly based on the species, geographical location, and environmental conditions. The following table summarizes representative quantitative data from various studies.

| Natural Source (Plant Part) | Thiophene Compound(s) | Concentration/Yield | Reference |

| Tagetes erecta (Roots) | α-Terthienyl | 10-30 µg/g fresh weight | |

| Echinops ritro (Roots) | Various Thiophenes | 0.5-2.0 mg/g dry weight | |

| Arctium lappa (Roots) | Thiophene Polyacetylenes | Approx. 0.1% of dry root |

Experimental Protocols for Isolation and Purification

The isolation of thiophenes from natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following protocols provide detailed methodologies for these procedures.

3.1. General Extraction of Thiophenes from Plant Material

This protocol outlines a general method for the extraction of thiophenes from the roots of Asteraceae species.

Methodology:

-

Preparation of Plant Material: Freshly collected plant roots are washed thoroughly with distilled water to remove soil and debris. The roots are then air-dried in the shade for 10-15 days, followed by oven drying at 40°C to a constant weight. The dried roots are ground into a fine powder.

-

Solvent Extraction:

-

A known quantity (e.g., 100 g) of the powdered root material is subjected to extraction with a non-polar solvent such as n-hexane or petroleum ether.

-

The extraction is typically performed using a Soxhlet apparatus for 6-8 hours to ensure exhaustive extraction of lipophilic compounds, including thiophenes.

-

Alternatively, maceration can be performed by soaking the plant material in the solvent for 24-48 hours with occasional agitation.

-

-

Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3.2. Chromatographic Purification of Thiophenes

The crude extract obtained from the initial extraction is a complex mixture of compounds. Chromatographic techniques are essential for the isolation of pure thiophenes.

Methodology:

-

Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh).

-

A glass column is packed with silica gel using a slurry method with n-hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

Elution is performed using a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient could be n-hexane -> n-hexane:ethyl acetate (9:1) -> n-hexane:ethyl acetate (8:2), and so on.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light (254 nm and 365 nm). Thiophenes often appear as dark spots under UV light.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions rich in the target thiophene compounds are pooled and further purified using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

An isocratic or gradient elution can be employed depending on the complexity of the mixture.

-

The eluent is monitored with a UV detector at the absorption maximum of the target thiophenes (often in the range of 320-350 nm).

-

The peaks corresponding to the pure compounds are collected.

-

-

Structure Elucidation: The purity and structure of the isolated thiophene compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Visualized Workflows and Pathways

4.1. General Experimental Workflow for Thiophene Isolation

The following diagram illustrates the typical workflow for the isolation and purification of thiophene compounds from plant sources.

Caption: Workflow for isolating thiophenes from plants.

4.2. Biosynthetic Relationship of Thiophenes

The biosynthesis of thiophenes in plants is believed to originate from fatty acids, which undergo a series of modifications to form polyacetylenes. These polyacetylenes are the direct precursors to thiophenes. The following diagram illustrates this simplified biosynthetic relationship.

Caption: Simplified biosynthesis of natural thiophenes.

This guide provides a foundational understanding of the natural sources and isolation of thiophene compounds. The detailed protocols and quantitative data serve as a valuable resource for researchers initiating projects in the field of natural product chemistry and drug discovery focusing on these potent bioactive molecules.

Thiophen-3-ol Derivatives as Potent and Selective Monoamine Oxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of neurodegenerative disorders such as Parkinson's disease and depression. Thiophene-based compounds have emerged as a promising class of MAO inhibitors due to their structural versatility and favorable pharmacological properties. This technical guide provides an in-depth overview of thiophen-3-ol derivatives as inhibitors of monoamine oxidase. It covers quantitative data on their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and a discussion of their mechanism of action. Visualizations of the MAO signaling pathway and a typical experimental workflow are included to facilitate understanding.

Introduction

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[2] Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[3]

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[4] this compound derivatives, in particular, have shown significant potential as MAO inhibitors, with many exhibiting high potency and selectivity for the MAO-B isoform.[1] This guide will delve into the technical aspects of these compounds, providing researchers with the necessary information to advance their own drug discovery efforts.

Quantitative Data on Inhibitory Activity

A series of benzo[b]this compound derivatives have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with higher values indicating greater selectivity for MAO-B.[1]

| Compound | Substituent (R) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI = IC50A / IC50B) |

| PM1 | H | > 10 | 1.25 ± 0.11 | > 8 |

| PM2 | 2-CH3 | > 10 | 0.89 ± 0.07 | > 11.2 |

| PM3 | 3-CH3 | > 10 | 1.05 ± 0.09 | > 9.5 |

| PM4 | 4-CH3 | 5.42 ± 0.45 | 0.07 ± 0.01 | 77.4 |

| PM5 | 3-OCH3 | 3.21 ± 0.28 | 0.05 ± 0.004 | 64.2 |

| PM6 | 4-OCH3 | 2.15 ± 0.19 | 0.03 ± 0.002 | 71.7 |

| PM9 | 4-F | 1.89 ± 0.15 | 0.04 ± 0.003 | 47.3 |

| PM10 | 4-Cl | 2.56 ± 0.22 | 0.06 ± 0.005 | 42.7 |

| PM12 | 4-Br | 3.89 ± 0.34 | 0.08 ± 0.007 | 48.6 |

| PM13 | 4-I | 4.12 ± 0.36 | 0.09 ± 0.008 | 45.8 |

Data summarized from Guglielmi et al. (2019).[1]

Further studies have explored modifications to the benzo[b]this compound scaffold, such as replacing the carbonyl spacer with an amide. These carboxamide analogues also demonstrated selectivity for MAO-B, with some compounds achieving complete inhibition at a concentration of 10 µM.[5] Other heterocyclic dienones containing a thiophene scaffold have also been identified as potent and reversible MAO-B inhibitors, with IC50 values in the nanomolar range.[6]

Experimental Protocols

General Synthesis of 2-Aroyl-benzo[b]thiophen-3-ols

A common and efficient method for the synthesis of 2-aroyl-benzo[b]thiophen-3-ols involves a one-pot reaction of 2-mercaptobenzoic acid with a substituted phenacyl bromide in the presence of a base such as triethylamine.

Materials:

-

2-Mercaptobenzoic acid

-

Substituted phenacyl bromide

-

Triethylamine

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-mercaptobenzoic acid (1 equivalent) in DMF.

-

Add triethylamine (2 equivalents) to the solution and stir.

-

Add the substituted phenacyl bromide (1.1 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay. This assay measures the production of 4-hydroxyquinoline from the oxidation of the substrate kynuramine.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Potassium phosphate buffer

-

Test compounds dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in potassium phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate kynuramine.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm over time.

-

Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Studies in a Mouse Model

The in vivo efficacy of promising MAO inhibitors can be assessed in animal models of neurodegeneration, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Animals:

-

Male C57BL/6 mice

Procedure:

-

Drug Administration: Administer the test compound or vehicle to the mice via oral gavage or intraperitoneal injection.

-

MPTP Induction: After a pre-treatment period with the test compound, induce neurodegeneration by administering MPTP.

-

Behavioral Testing: Assess motor coordination and balance using the rotarod test.

-

Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.

Mechanism of Action and Signaling Pathways

This compound derivatives typically act as reversible and competitive inhibitors of MAO-B.[3] Molecular docking studies suggest that these compounds bind within the active site of the enzyme, with the thiophene ring and the aroyl substituent making key interactions with hydrophobic residues.[7]

The inhibition of MAO-B leads to a decrease in the degradation of dopamine, thereby increasing its concentration in the synaptic cleft. This enhanced dopaminergic neurotransmission is believed to be the primary mechanism for the therapeutic effects of these compounds in Parkinson's disease.

MAO-B Signaling Pathway

The expression and activity of MAO-B are regulated by complex signaling pathways. For instance, the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways have been implicated in the regulation of MAO-B gene expression.

Caption: Simplified MAO-B signaling pathway and inhibition.

Experimental Workflow

The discovery and development of novel this compound derivatives as MAO inhibitors follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: Drug discovery workflow for MAO inhibitors.

Conclusion

This compound derivatives represent a highly promising class of monoamine oxidase inhibitors with significant potential for the treatment of neurodegenerative diseases. Their favorable inhibitory profiles, characterized by high potency and selectivity for MAO-B, make them attractive candidates for further development. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data, detailed experimental protocols, and insights into their mechanism of action. It is anticipated that continued research and optimization of the this compound scaffold will lead to the development of novel and effective therapies for conditions such as Parkinson's disease.

References

- 1. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]

- 6. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of Thiophen-3-ol Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophen-3-ol, a sulfur-containing heterocyclic compound, belongs to a class of molecules widely utilized in medicinal chemistry. The thiophene ring is a known "structural alert," indicating a potential for metabolic activation into reactive metabolites that can lead to toxicity.[1][2][3][4] While specific toxicological data for this compound is not extensively available in public literature, this guide provides a preliminary investigation based on the well-established toxicology of structurally related thiophene derivatives. We outline the probable metabolic pathways leading to toxicity, detail essential experimental protocols for a comprehensive toxicological assessment, and provide a framework for data interpretation. This document serves as a foundational resource for researchers initiating a toxicological evaluation of this compound or similar thiophene-containing compounds.

Introduction: The Thiophene Structural Alert

The thiophene moiety is a five-membered aromatic ring containing a sulfur atom, which is a common scaffold in numerous pharmaceutical agents.[1][5] Despite its utility, the thiophene ring is associated with a risk of bioactivation.[1][2][3][4] Metabolism by cytochrome P450 (CYP) enzymes can lead to the formation of highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[1][2][3][4][6] These reactive metabolites are often implicated in drug-induced organ toxicity, particularly hepatotoxicity.[1][2][3][4] A notable example is the drug tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis linked to its thiophene core.[1][2][3][4]

However, the presence of a thiophene ring does not invariably lead to toxicity. The overall metabolic fate of the molecule, including the rate of detoxification and the presence of alternative, less harmful metabolic pathways, are critical determinants of its safety profile.[1][2][4] Therefore, a thorough toxicological investigation is imperative for any novel thiophene-containing compound.

Predicted Metabolic Bioactivation of this compound

Based on the established metabolism of other thiophene-containing drugs, the primary concern for this compound is oxidative metabolism of the thiophene ring by CYP enzymes.[1][6] The two main bioactivation pathways are S-oxidation and epoxidation.[6]

-

S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a thiophene S-oxide. This intermediate is a reactive electrophile that can be targeted by cellular nucleophiles.

-

Epoxidation: The double bonds in the thiophene ring can be oxidized to form a thiophene epoxide, another highly reactive electrophile.

These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and cell death. A proposed general metabolic activation pathway for thiophene derivatives is illustrated below.

Recommended Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for evaluating the toxicity of this compound, starting with in vitro assays and progressing to more complex systems as needed.

In Vitro Cytotoxicity Assays

These assays provide an initial assessment of the compound's potential to cause cell death.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Culture: Human cancer cell lines (e.g., HepG2 for hepatotoxicity) are cultured in 96-well plates and allowed to attach overnight.

-

Compound Exposure: Cells are exposed to a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Adherent cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Quantification: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader to determine cell viability.

-

Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated.

Metabolic Stability and Reactive Metabolite Screening

These assays determine how quickly the compound is metabolized and whether it forms reactive metabolites.

Experimental Protocol: Liver Microsomal Stability Assay with Glutathione Trapping

-

Incubation Mixture: this compound is incubated with human liver microsomes, a NADPH regenerating system (to initiate CYP activity), and glutathione (GSH) as a trapping agent for reactive metabolites.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis (Metabolic Stability): The concentration of the parent compound (this compound) at each time point is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Sample Analysis (Reactive Metabolite Screening): The samples are analyzed by LC-MS/MS to detect the presence of GSH-Thiophen-3-ol adducts. The appearance of these adducts confirms the formation of reactive electrophilic metabolites.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 48 | [Insert Data] |

| HEK293 | 48 | [Insert Data] |

| ... | ... | ... |

Table 2: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| In Vitro Half-life (t½, min) | [Insert Data] |

| Intrinsic Clearance (CLint, µL/min/mg) | [Insert Data] |

Table 3: Reactive Metabolite Screening for this compound

| Trapping Agent | Adducts Detected (m/z) | Interpretation |

| Glutathione (GSH) | [Insert m/z of detected adducts or "None Detected"] | [e.g., "Formation of reactive metabolites confirmed"] |

Conclusion and Future Directions

This preliminary investigation highlights the potential for this compound to undergo metabolic activation, a key concern for thiophene-containing compounds. The experimental protocols outlined provide a robust framework for an initial toxicological assessment. Based on the findings from these in vitro studies, further investigations may be warranted, including:

-

Identification of specific CYP isozymes responsible for the metabolism of this compound.

-

Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the potential for DNA damage.

-

In vivo studies in animal models to evaluate organ-specific toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

A thorough and systematic evaluation of these toxicological endpoints is essential to fully characterize the safety profile of this compound and to support its potential development as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Thiophen-3-ol and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thiophen-3-ol and its various analogs. Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, frequently incorporated into the structures of pharmaceuticals and organic electronic materials. The hydroxyl group at the 3-position of the thiophene ring, in particular, offers a versatile handle for further functionalization, making these compounds valuable building blocks in drug discovery and development.

This guide covers several key synthetic strategies, including the Fiesselmann Thiophene Synthesis for producing 3-hydroxy-2-thiophenecarboxylic acids, the subsequent decarboxylation to yield this compound, the Gewald reaction for the synthesis of functionalized 2-aminothiophenes, the Paal-Knorr synthesis for substituted thiophenes, and methods for preparing 3-alkoxy and 3-alkylthiophene analogs.